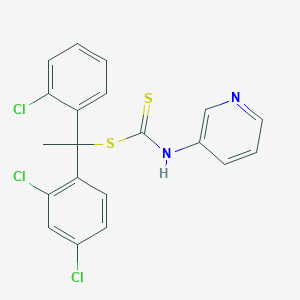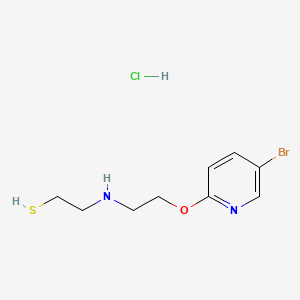
Ethanethiol, 2-(2-(5-bromo-2-pyridyloxy)ethyl)amino-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethiol, 2-(2-(5-bromo-2-pyridyloxy)ethyl)amino-, hydrochloride is a chemical compound with the molecular formula C12H20BrClN2OS This compound is known for its unique structure, which includes a brominated pyridine ring and an ethanethiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(2-(5-bromo-2-pyridyloxy)ethyl)amino-, hydrochloride typically involves multiple steps. One common method includes the reaction of 5-bromo-2-pyridinol with 2-chloroethylamine hydrochloride to form an intermediate. This intermediate is then reacted with ethanethiol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethanethiol, 2-(2-(5-bromo-2-pyridyloxy)ethyl)amino-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides.
Reduction: The brominated pyridine ring can undergo reduction reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the brominated position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Ethanethiol, 2-(2-(5-bromo-2-pyridyloxy)ethyl)amino-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethanethiol, 2-(2-(5-bromo-2-pyridyloxy)ethyl)amino-, hydrochloride involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ethanethiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Ethanethiol: A simpler compound with a similar thiol group but lacking the brominated pyridine ring.
2-(2-(5-bromo-2-pyridyloxy)ethyl)amine: Similar structure but without the ethanethiol group.
5-Bromo-2-pyridinol: The starting material for the synthesis of the compound.
Uniqueness
Ethanethiol, 2-(2-(5-bromo-2-pyridyloxy)ethyl)amino-, hydrochloride is unique due to the combination of its brominated pyridine ring and ethanethiol group
Propiedades
Número CAS |
41287-46-1 |
|---|---|
Fórmula molecular |
C9H14BrClN2OS |
Peso molecular |
313.64 g/mol |
Nombre IUPAC |
2-[2-(5-bromopyridin-2-yl)oxyethylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C9H13BrN2OS.ClH/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-14;/h1-2,7,11,14H,3-6H2;1H |
Clave InChI |
WCRYUUHBSXHYJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Br)OCCNCCS.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


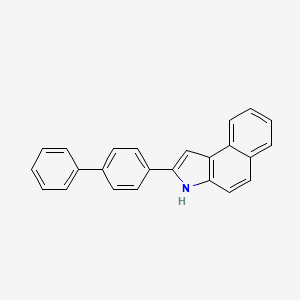
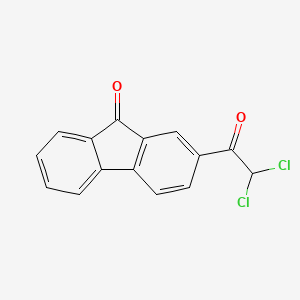
![1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one](/img/structure/B14673243.png)
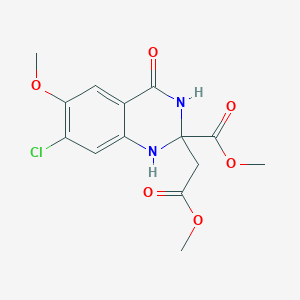
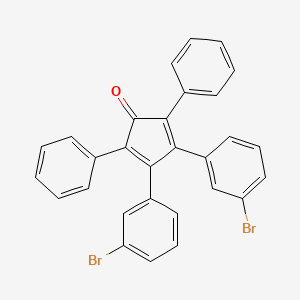
![4-Methoxy-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carbonitrile](/img/structure/B14673277.png)
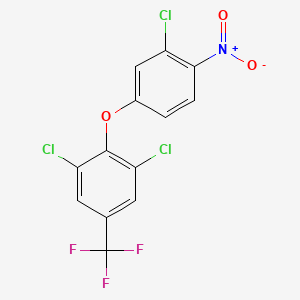


![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B14673312.png)
